2-(4-nitrophenyl)ethenylboronic Acid
Overview
Description
2-(4-Nitrophenyl)ethenylboronic Acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 2-(4-nitrophenyl)ethenyl moiety. This compound is notable for its applications in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenyl)ethenylboronic Acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable boron-containing reagent under specific conditions. One common method is the reaction of 4-nitrobenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)ethenylboronic Acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF), inert atmosphere (e.g., nitrogen or argon), elevated temperatures.
Oxidation: Hydrogen peroxide, sodium perborate, mild acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, methanol or ethanol as solvent.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Reduction: Corresponding aniline derivative.
Scientific Research Applications
2-(4-Nitrophenyl)ethenylboronic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)ethenylboronic Acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the nitro and ethenyl groups.
4-Nitrophenylboronic Acid: Similar structure but lacks the ethenyl group.
Vinylboronic Acid: Similar structure but lacks the nitrophenyl group.
Uniqueness: 2-(4-Nitrophenyl)ethenylboronic Acid is unique due to the presence of both the nitro and ethenyl groups, which confer distinct reactivity and properties. The nitro group enhances the compound’s electrophilicity, while the ethenyl group allows for additional functionalization and coupling reactions .
Properties
IUPAC Name |
2-(4-nitrophenyl)ethenylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO4/c11-9(12)6-5-7-1-3-8(4-2-7)10(13)14/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQFURAXZKRVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CC1=CC=C(C=C1)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400490 | |
Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216019-32-8 | |
Record name | 2-(4-nitrophenyl)ethenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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